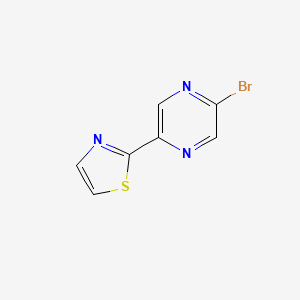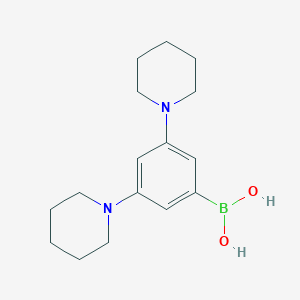
(2'-Fluoro-4-(trifluoromethyl)biphenyl-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2’-Fluoro-4-(trifluoromethyl)biphenyl-2-yl)methanol is an organic compound that features a biphenyl structure with fluorine and trifluoromethyl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2’-Fluoro-4-(trifluoromethyl)biphenyl-2-yl)methanol typically involves the following steps:
Suzuki-Miyaura Coupling: This reaction is used to form the biphenyl core by coupling a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst.
Fluorination: Introduction of the fluorine atom can be achieved using electrophilic fluorination reagents such as Selectfluor.
Trifluoromethylation: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonium salts.
Industrial Production Methods
Industrial production of (2’-Fluoro-4-(trifluoromethyl)biphenyl-2-yl)methanol follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial to maximize yield and minimize costs.
Análisis De Reacciones Químicas
Types of Reactions
Reduction: The compound can undergo further reduction to form the corresponding alkane using strong reducing agents.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alkanes.
Substitution: Amino or thiol-substituted biphenyl derivatives.
Aplicaciones Científicas De Investigación
(2’-Fluoro-4-(trifluoromethyl)biphenyl-2-yl)methanol has several applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of various drugs due to its unique structural properties.
Materials Science: The compound is used in the development of advanced materials, including polymers and liquid crystals, due to its stability and electronic properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Mecanismo De Acción
The mechanism of action of (2’-Fluoro-4-(trifluoromethyl)biphenyl-2-yl)methanol is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, influenced by its fluorine and trifluoromethyl substituents.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
(2’-Fluoro-4-(trifluoromethyl)biphenyl-2-yl)methanol is unique due to its combination of a biphenyl core with both fluorine and trifluoromethyl substituents, which confer distinct electronic and steric properties. This makes it particularly valuable in applications requiring high stability and specific reactivity profiles.
Propiedades
Fórmula molecular |
C14H10F4O |
|---|---|
Peso molecular |
270.22 g/mol |
Nombre IUPAC |
[2-(2-fluorophenyl)-5-(trifluoromethyl)phenyl]methanol |
InChI |
InChI=1S/C14H10F4O/c15-13-4-2-1-3-12(13)11-6-5-10(14(16,17)18)7-9(11)8-19/h1-7,19H,8H2 |
Clave InChI |
OTAMLYWKYOKQFX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=C(C=C(C=C2)C(F)(F)F)CO)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Methyl-2-[(3-methyl-1,3-benzothiazol-2(3H)-ylidene)amino]-1,3-benzothiazol-3-ium 4-methylbenzene-1-sulfonate](/img/structure/B14067257.png)
![6-bromo-4-fluoro-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B14067261.png)




![4-amino-N-[5-amino-4-[3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-2-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide](/img/structure/B14067287.png)






